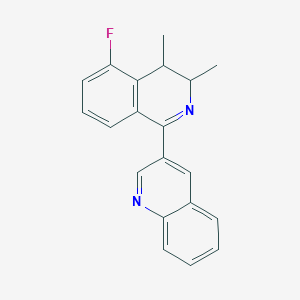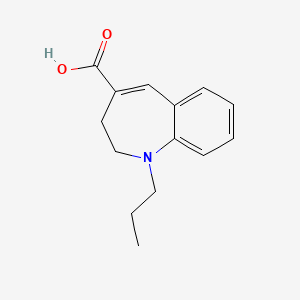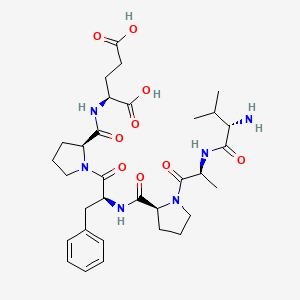
L-Valyl-L-alanyl-L-prolyl-L-phenylalanyl-L-prolyl-L-glutamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Valyl-L-alanyl-L-prolyl-L-phenylalanyl-L-prolyl-L-glutamic acid is a peptide composed of six amino acids: L-valine, L-alanine, L-proline, L-phenylalanine, L-proline, and L-glutamic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-alanyl-L-prolyl-L-phenylalanyl-L-prolyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive such as hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or similar reagents.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. The latter involves the expression of the peptide in genetically engineered microorganisms, followed by purification using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
L-Valyl-L-alanyl-L-prolyl-L-phenylalanyl-L-prolyl-L-glutamic acid can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds using acids, bases, or enzymes like proteases.
Oxidation: Oxidizing specific amino acid residues, such as the phenylalanine side chain, using reagents like hydrogen peroxide.
Reduction: Reducing disulfide bonds (if present) using reducing agents like dithiothreitol (DTT).
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) under elevated temperatures.
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Major Products
Hydrolysis: Individual amino acids or smaller peptide fragments.
Oxidation: Oxidized amino acid residues.
Reduction: Reduced peptide with free thiol groups.
Scientific Research Applications
L-Valyl-L-alanyl-L-prolyl-L-phenylalanyl-L-prolyl-L-glutamic acid has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and structure-activity relationships.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
Mechanism of Action
The mechanism of action of L-Valyl-L-alanyl-L-prolyl-L-phenylalanyl-L-prolyl-L-glutamic acid depends on its specific sequence and structure. It may interact with molecular targets such as enzymes, receptors, or other proteins, modulating their activity. The pathways involved can include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
L-Valyl-L-alanyl-L-prolyl-L-phenylalanyl-L-prolyl-L-glutamine: Similar structure but with a glutamine residue instead of glutamic acid.
L-Valyl-L-alanyl-L-prolyl-L-phenylalanyl-L-prolyl-L-aspartic acid: Contains aspartic acid instead of glutamic acid.
L-Valyl-L-alanyl-L-prolyl-L-phenylalanyl-L-prolyl-L-tyrosine: Tyrosine replaces glutamic acid.
Uniqueness
L-Valyl-L-alanyl-L-prolyl-L-phenylalanyl-L-prolyl-L-glutamic acid is unique due to its specific sequence, which imparts distinct biochemical properties and potential applications. Its combination of hydrophobic and hydrophilic residues allows for versatile interactions with various molecular targets.
Properties
CAS No. |
922713-37-9 |
|---|---|
Molecular Formula |
C32H46N6O9 |
Molecular Weight |
658.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid |
InChI |
InChI=1S/C32H46N6O9/c1-18(2)26(33)29(43)34-19(3)30(44)37-15-7-11-23(37)28(42)36-22(17-20-9-5-4-6-10-20)31(45)38-16-8-12-24(38)27(41)35-21(32(46)47)13-14-25(39)40/h4-6,9-10,18-19,21-24,26H,7-8,11-17,33H2,1-3H3,(H,34,43)(H,35,41)(H,36,42)(H,39,40)(H,46,47)/t19-,21-,22-,23-,24-,26-/m0/s1 |
InChI Key |
IGWBXKOQZXRBMR-PSEZLDIXSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


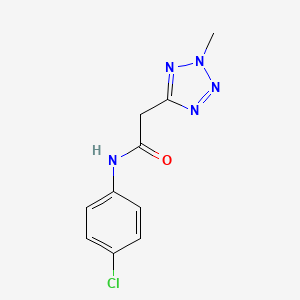
![N,N-Di([1,1'-biphenyl]-4-yl)-7-bromophenanthren-2-amine](/img/structure/B14188999.png)
![1-(Prop-2-en-1-yl)-2-[(prop-2-yn-1-yl)oxy]naphthalene](/img/structure/B14189003.png)

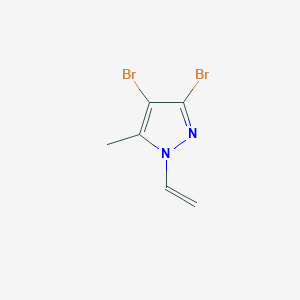
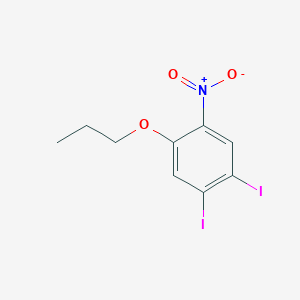
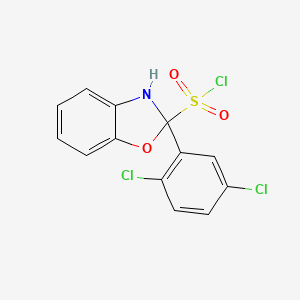
![(E)-methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)but-2-enoate](/img/structure/B14189048.png)
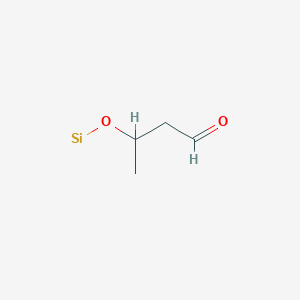
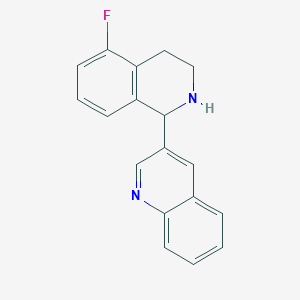
![3-Benzamido-N-[4-(furan-3-yl)-2,6-dimethylphenyl]benzamide](/img/structure/B14189060.png)
